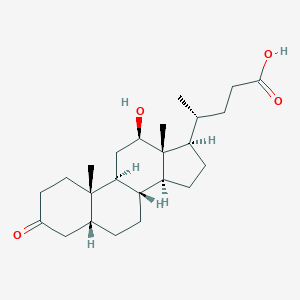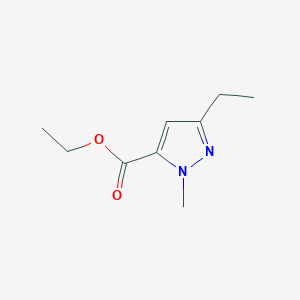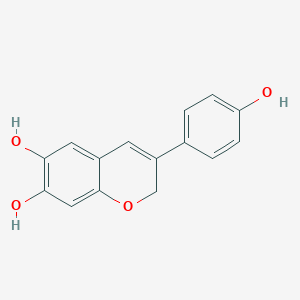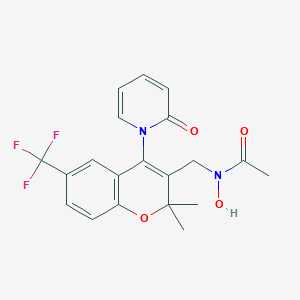
12beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid, also known as lithocholic acid (LCA), is a secondary bile acid that is produced in the liver by the oxidation of primary bile acids. LCA has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Mecanismo De Acción
The mechanism of action of LCA is not fully understood. However, it has been suggested that LCA exerts its biological effects by activating various signaling pathways in cells. For example, LCA has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. LCA has also been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα) pathway, which is involved in the regulation of lipid metabolism.
Biochemical and Physiological Effects:
LCA has various biochemical and physiological effects. It has been shown to reduce cholesterol levels in the liver and blood by inhibiting cholesterol synthesis and promoting cholesterol excretion. LCA has also been found to regulate glucose metabolism by increasing insulin sensitivity and reducing glucose production in the liver. Furthermore, LCA has been shown to modulate the gut microbiota by promoting the growth of beneficial bacteria and inhibiting the growth of harmful bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
LCA has several advantages for lab experiments. It is readily available and can be easily synthesized. LCA is also stable and can be stored for long periods of time. However, LCA has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for dissolution. LCA is also prone to oxidation and requires careful handling to prevent degradation.
Direcciones Futuras
There are several future directions for the study of LCA. One area of research is the development of LCA-based therapies for the treatment of various diseases such as cancer, diabetes, and cardiovascular disease. Another area of research is the investigation of the role of LCA in the regulation of the gut microbiota and its potential use as a probiotic. Furthermore, the development of new synthesis methods for LCA and its derivatives may lead to the discovery of novel biological activities.
Aplicaciones Científicas De Investigación
LCA has been extensively studied for its biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). LCA has also been found to have anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. Furthermore, LCA has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Propiedades
Número CAS |
136892-43-8 |
|---|---|
Nombre del producto |
12beta-Hydroxy-3-oxo-5beta-cholan-24-oic Acid |
Fórmula molecular |
C24H38O4 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
(4R)-4-[(5R,8R,9S,10S,12R,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-21,26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,17+,18-,19+,20+,21-,23+,24-/m1/s1 |
Clave InChI |
WMUMZOAFCDOTRW-RXTDITKTSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(=O)C4)C)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(=O)C4)C)O)C |
Sinónimos |
12beta-Hydroxy-3-oxo-5beta-cholanoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)
![Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-](/img/structure/B136696.png)
![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)

![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)







